

Application Notes and Protocols for the Synthesis of 3-Oxo-4-phenylbutanenitrile

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Compound of Interest

Compound Name: 3-Oxo-4-phenylbutanenitrile

Cat. No.: B103922

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This document provides a comprehensive experimental protocol for the synthesis of **3-Oxo-4-phenylbutanenitrile**, a valuable intermediate in organic synthesis. The protocol is based on the well-established Claisen condensation reaction.

Overview

The synthesis of **3-Oxo-4-phenylbutanenitrile** is achieved through the Claisen condensation of phenylacetonitrile (also known as benzyl cyanide) with ethyl acetate, utilizing a strong base such as sodium ethoxide. The reaction involves the formation of a carbanion from phenylacetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate. Subsequent elimination of the ethoxide ion yields the sodium salt of the product, which is then neutralized to afford **3-Oxo-4-phenylbutanenitrile**.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of **3-Oxo-4-phenylbutanenitrile**.

Table 1: Reactant and Product Information

Compound	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	Molar Ratio
Phenylacetone	2-Phenylacetone	C ₈ H ₇ N	117.15	1.0
Ethyl Acetate	Ethyl ethanoate	C ₄ H ₈ O ₂	88.11	1.5
Sodium	Sodium	Na	22.99	1.3
Absolute Ethanol	Ethanol	C ₂ H ₆ O	46.07	(Solvent)
3-Oxo-4-phenylbutanenitrile	3-Oxo-4-phenylbutanenitrile	C ₁₀ H ₉ NO	159.18	(Product)

Table 2: Experimental Results and Characterization

Parameter	Value
Yield	
Crude Product	59-64%
Recrystallized Product	54-60% [1]
Physical Properties	
Appearance	Colorless solid [1]
Melting Point	88.5–89.5 °C (recrystallized) [1]
Spectroscopic Data	
¹ H NMR	Data not explicitly found
¹³ C NMR	Data available but not detailed [2]
IR (Infrared)	Data available but not detailed
Mass Spectrometry (MS)	Data available but not detailed [2]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials and Equipment:

- 2 L round-bottomed flask
- Reflux condenser
- Heating mantle or water bath
- Magnetic stirrer and stir bar
- Suction filtration apparatus (Büchner funnel, filter flask)
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Ice bath
- Phenylacetonitrile (distilled before use)
- Ethyl acetate (dry)
- Sodium metal
- Absolute ethanol
- Glacial acetic acid
- Methyl alcohol (for recrystallization)
- Ether

Procedure:

Part A: Preparation of the Sodium Salt of **3-Oxo-4-phenylbutanenitrile**

- **Preparation of Sodium Ethoxide:** In a 2 L round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully adding 60 g (2.6 gram atoms) of clean sodium to 700 mL of absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation and take necessary safety precautions.
- **Reaction Mixture:** To the hot sodium ethoxide solution, add a mixture of 234 g (2 moles) of pure phenylacetonitrile and 264 g (3 moles) of dry ethyl acetate.
- **Reflux:** Heat the reaction mixture to reflux. A voluminous, cream-colored precipitate of the sodium salt of **3-oxo-4-phenylbutanenitrile** will begin to form. Continue refluxing for an additional hour with stirring to ensure the completion of the reaction.
- **Isolation of the Sodium Salt:** After the reflux period, cool the mixture. The sodium salt can be separated by suction filtration. Wash the salt with 200 mL of absolute ethanol, followed by two 200 mL portions of ether. The salt can be dried in a vacuum desiccator.

Part B: Formation of **3-Oxo-4-phenylbutanenitrile**

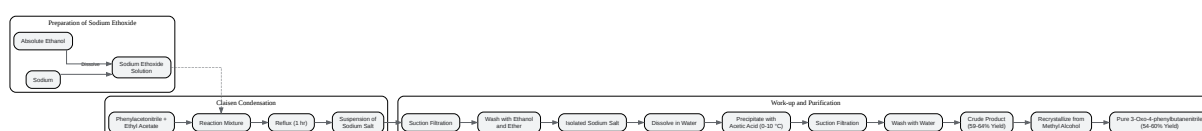
- **Dissolution:** Dissolve the dried sodium salt in 1.3 L of distilled water at room temperature.
- **Precipitation:** Cool the solution to 0 °C in an ice bath. Precipitate the **3-oxo-4-phenylbutanenitrile** by slowly adding 90 mL of glacial acetic acid with vigorous shaking. Maintain the temperature below 10 °C during the addition.
- **Filtration and Washing:** Collect the precipitate by suction filtration. Wash the filter cake four times with 250 mL portions of water.
- **Drying:** The moist product can be used for most purposes. For a completely dry product, air-dry the solid. The expected yield of the crude, dry, colorless product is 188–206 g (59–64%).

Part C: Purification

- **Recrystallization:** For a higher purity product, recrystallize the crude **3-oxo-4-phenylbutanenitrile** from methyl alcohol.
- **Drying:** Dry the recrystallized product. The expected yield of the pure product is 173–191 g (54–60%), with a melting point of 88.5–89.5 °C.^[1]

Visualizations

Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of **3-Oxo-4-phenylbutanenitrile**.

Reaction Mechanism: Claisen Condensation



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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Oxo-4-phenylbutanenitrile | C₁₀H₉NO | CID 562666 - PubChem [pubchem.ncbi.nlm.nih.gov]
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